molecular formula C18H21N3O B5268194 2-(2-METHYLPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2-METHYLPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5268194
M. Wt: 295.4 g/mol
InChI Key: FUCIHZKSXNFORE-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoyl chloride with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Methylphenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-1-[4-(3-pyridyl)piperazino]-1-ethanone
  • 2-(2-Methylphenyl)-1-[4-(4-pyridyl)piperazino]-1-ethanone
  • 2-(2-Methylphenyl)-1-[4-(2-thienyl)piperazino]-1-ethanone

Uniqueness

2-(2-Methylphenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-methylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-6-2-3-7-16(15)14-18(22)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCIHZKSXNFORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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